Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride and the pyrazole intermediate.
Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2,6-dichlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylate
- Methyl 1-(2,6-dichlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Methyl 1-(2,6-dichlorobenzyl)-3-(chloromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(2,6-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10Cl2F2N2O2 |
---|---|
Molecular Weight |
335.13 g/mol |
IUPAC Name |
methyl 1-[(2,6-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-9(14)3-2-4-10(7)15/h2-4,6,12H,5H2,1H3 |
InChI Key |
ABPLOEUWGULOOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.